Differential Potency at M1 and M4 Receptors Compared to M1/M4 Muscarinic Agonist 1
M1/M4 muscarinic agonist 2 (compound 40) exhibits a distinct potency profile at M1 and M4 receptors compared to the structurally related M1/M4 muscarinic agonist 1 (compound 41). In functional assays, compound 40 shows greater potency at M1 (IC50 = 19 nM) than at M4 (IC50 = 42 nM), whereas compound 41 is more potent at M4 (EC50 = 14 nM) than at M1 (EC50 = 55 nM) . This inverse selectivity pattern is a critical differentiation point for experimental design.
| Evidence Dimension | Receptor potency (IC50/EC50) |
|---|---|
| Target Compound Data | M1: IC50 = 19 nM; M4: IC50 = 42 nM |
| Comparator Or Baseline | M1/M4 muscarinic agonist 1 (compound 41): M1: EC50 = 55 nM; M4: EC50 = 14 nM |
| Quantified Difference | Compound 40 is ~2.9-fold more potent at M1 and ~3.0-fold less potent at M4 compared to compound 41 |
| Conditions | In vitro functional assays using recombinant human muscarinic receptors expressed in CHO cells |
Why This Matters
Researchers investigating M1-predominant signaling should select compound 40, while those focusing on M4-mediated effects may prefer compound 41.
